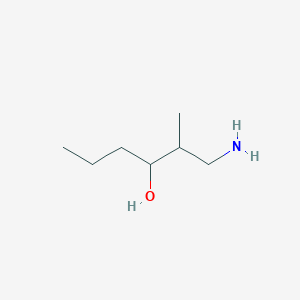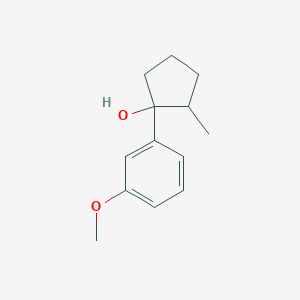
4-Chloro-6-(piperazin-1-YL)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H11ClN4O It is a pyrimidine derivative that contains a piperazine ring and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with piperazine under specific conditions. One common method involves the following steps:
Starting Material: 4,6-dichloropyrimidine.
Reagent: Piperazine.
Solvent: Chloroform (CHCl3).
Catalyst: Potassium carbonate (K2CO3).
Reaction Conditions: The reaction is carried out at room temperature.
The reaction proceeds through nucleophilic substitution, where the piperazine ring replaces one of the chlorine atoms on the pyrimidine ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Condensation: Amines or hydrazines can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-6-(piperazin-1-yl)pyrimidine-5-methanol.
Condensation: Imines or hydrazones.
Aplicaciones Científicas De Investigación
4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which can modulate neurotransmitter levels in the brain and have potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but with a piperidine ring instead of a piperazine ring.
4-Chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyrimidine-5-carbaldehyde: Contains an additional hydroxyethyl group on the piperazine ring.
Uniqueness
4-Chloro-6-(piperazin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific combination of a chloro substituent, a piperazine ring, and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-chloro-6-piperazin-1-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-8-7(5-15)9(13-6-12-8)14-3-1-11-2-4-14/h5-6,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGHMDDJUSSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=NC=N2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)
